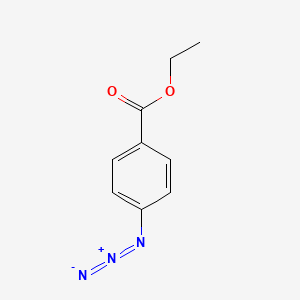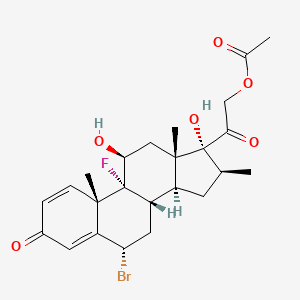
2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid is an organic compound known for its vibrant color properties. It is commonly used in the dye industry and is recognized for its stability and vivid hues. The compound is also referred to as Acid Red 337 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid typically involves an azo coupling reaction. This process includes the reaction of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid with diazotized 2-(trifluoromethyl)aniline under alkaline conditions . The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar azo coupling reactions. The process involves the use of large reactors where the reactants are mixed under controlled temperatures and pH levels. The product is then purified through filtration and recrystallization to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid.
Major Products
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amines and other reduced products.
Substitution: Substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable azo bonds. These bonds are responsible for the compound’s color properties. The molecular targets and pathways involved include interactions with various substrates in dyeing processes, leading to the formation of stable colored complexes .
Comparación Con Compuestos Similares
Similar Compounds
Acid Red 337: Another name for the same compound.
CI 16035: A similar azo dye used in the industry.
Aminyl Red E-FRL: Another related compound with similar properties.
Uniqueness
6-Amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and vivid coloration, compared to other azo dyes .
Propiedades
Número CAS |
37078-97-0 |
|---|---|
Fórmula molecular |
C17H12F3N3O4S |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16/h1-8,24H,21H2,(H,25,26,27) |
Clave InChI |
DIAXRUOBYBLEJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)



![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
![Methyl [5-(2-Fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B13418781.png)




![2-(4-Chlorophenyl)-4-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B13418806.png)
